molecular formula C14H10BrFO B011718 4'-Bromo-2-(4-fluorophenyl)acetophenone CAS No. 107028-32-0

4'-Bromo-2-(4-fluorophenyl)acetophenone

Cat. No.: B011718
CAS No.: 107028-32-0
M. Wt: 293.13 g/mol
InChI Key: ACHOHVUUDBKYMX-UHFFFAOYSA-N
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Description

4’-Bromo-2-(4-fluorophenyl)acetophenone is an organic compound with the molecular formula C14H10BrFO. It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom at the 4’ position and a fluorine atom at the 4 position. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-2-(4-fluorophenyl)acetophenone typically involves the bromination of 4-fluoroacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as chloroform or acetic acid. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture for a specific duration to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of 4’-Bromo-2-(4-fluorophenyl)acetophenone follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-2-(4-fluorophenyl)acetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Bromo-2-(4-fluorophenyl)acetophenone is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Bromo-2-(4-fluorophenyl)acetophenone involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, such as carbonic anhydrase II, by binding to the active site and preventing substrate access. This inhibition can lead to various biological effects, including the modulation of metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Bromo-2-(4-fluorophenyl)acetophenone is unique due to the presence of both bromine and fluorine substituents on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced biological activity compared to similar compounds .

Properties

IUPAC Name

1-(4-bromophenyl)-2-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO/c15-12-5-3-11(4-6-12)14(17)9-10-1-7-13(16)8-2-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHOHVUUDBKYMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40558095
Record name 1-(4-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107028-32-0
Record name 1-(4-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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